Bicyclohexenyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclohexenyl can be synthesized through several methods. One common method involves the dehydrogenation of cyclohexane under specific conditions. Another approach is the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Additionally, exposure of cyclohexane to radiation can produce bicyclohexyl among other hydrocarbons .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of aromatic compounds. This process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclohexenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound to cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
Bicyclohexenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a structural motif in studying liquid interfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in surface modification of metal oxides and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of bicyclohexenyl involves its interaction with molecular targets through its unique structure. The compound can participate in various chemical reactions, influencing pathways and processes at the molecular level. Its effects are mediated by the formation of intermediates and the activation of specific functional groups.
Comparison with Similar Compounds
Similar Compounds
Bicyclohexyl: Similar structure but lacks the double bonds present in bicyclohexenyl.
Cyclohexane: A simpler structure with only one cyclohexane ring.
Cyclohexene: Contains a single cyclohexene ring, making it less complex than this compound.
Uniqueness
This compound is unique due to its dual cyclohexene rings connected by a single bond, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structure allows for diverse applications and interactions in various fields of research and industry.
Properties
CAS No. |
1128-65-0 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)cyclohexene |
InChI |
InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,9H,1-6,8,10H2 |
InChI Key |
VSIYJQNFMOOGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CCCCC2 |
Origin of Product |
United States |
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